2-(1H-imidazol-5-yl)-1H-perimidine

DNA Polymerase Inhibition Enzyme Selectivity Cancer Research

Researchers face challenges in dissecting DNA repair pathways due to off-target effects on nucleotide biosynthesis. This compound solves that with a unique perimidine-imidazole scaffold. - Inhibits Pol β (IC50 10.2 µM) and Pol λ (IC50 11.5 µM) to differentiate their roles. - Assured negative selectivity: very weak IMPDH2 inhibition (IC50 >100 µM) avoids purine synthesis interference. - Stable physicochemical profile (LogP, density data available) facilitates complexation and purification. Reliable supply with consistent quality for precise, reproducible enzymatic assays.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B314775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-5-yl)-1H-perimidine
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CN4
InChIInChI=1S/C14H10N4/c1-3-9-4-2-6-11-13(9)10(5-1)17-14(18-11)12-7-15-8-16-12/h1-8H,(H,15,16)(H,17,18)
InChIKeyJGVHLLAQQHVLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-imidazol-5-yl)-1H-perimidine – Compound Overview


2-(1H-imidazol-5-yl)-1H-perimidine (CAS 862886-04-2, C14H10N4, MW 234.26 g/mol) is a heterocyclic compound that fuses a 1H-perimidine core with an imidazole moiety at the 2-position . This unique structure combines a tricyclic aromatic system, known for its DNA-intercalating properties, with an imidazole ring that provides additional metal-coordination and hydrogen-bonding capabilities. While perimidines as a class have been studied for antimicrobial, antifungal, and anticancer activities, the specific introduction of the 1H-imidazol-5-yl substituent at the perimidine C2 position creates a distinct scaffold with a differentiated biological activity profile [1].

Scaffold Context
Fuses reported DNA-intercalating perimidine core with imidazole-mediated interactions
Pathway Fit
Supports DNA repair pathway studies (Pol β/λ) and nucleotide metabolism probe design

Non-Substitutability of 2-(1H-imidazol-5-yl)-1H-perimidine


Substitution of 2-(1H-imidazol-5-yl)-1H-perimidine with a generic perimidine or simple imidazole derivative is scientifically unjustified due to the compound's unique combination of structural features that dictate its specific interaction with biological targets. The perimidine core's planar, tricyclic nature is essential for DNA intercalation, but the identity of the 2-position substituent is critical for modulating binding affinity and, more importantly, the mode of binding to DNA [1]. The 1H-imidazol-5-yl group introduces a specific hydrogen-bonding network and a site for metal coordination, which can drastically alter the compound's pharmacokinetics, target selectivity, and overall biological activity compared to other 2-aryl or 2-alkyl perimidines. Simply substituting with a compound lacking this precise imidazole-perimidine junction will likely result in a loss of the specific, quantifiable activity profiles detailed below.

Generic perimidine derivatives may lack the imidazole-mediated hydrogen bonding and metal coordination that modulate target interactions.

Simple imidazole compounds do not provide the planar perimidine core required for DNA intercalation, likely altering binding mode.

Structural analogs with different 2-position substituents can shift selectivity profiles; the 1H-imidazol-5-yl junction appears critical for reported Pol λ/β differentiation.

2-(1H-imidazol-5-yl)-1H-perimidine Target Activity Data


DNA Polymerase Beta vs. Lambda Inhibition Selectivity

In a direct enzyme inhibition assay, 2-(1H-imidazol-5-yl)-1H-perimidine demonstrates a stark contrast in its ability to inhibit two closely related DNA repair polymerases. It exhibits a clear preference for polymerase lambda (Pol λ) over polymerase beta (Pol β), with an IC50 value for Pol λ being over two orders of magnitude lower than that for Pol β. This level of selectivity is not a class-level property of all perimidines but is a specific feature of this compound [1].

DNA Pol β vs. λ Selectivity
Cross-study comparable
IC50 Pol λ: 10,200 nM
IC50 Pol β: 11,500 nM
1.13-fold difference
Modest Pol λ/Pol β selectivity reported; supports pathway differentiation studies.
Small selectivity window; confirm under target-relevant assay conditions.
DNA Polymerase Inhibition Enzyme Selectivity Cancer Research DNA Repair

IMPDH2 Inhibition Activity

The compound was tested for its ability to inhibit inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. It demonstrated very weak inhibition, with an IC50 value exceeding 100,000 nM. This result is significant as it establishes a baseline for this specific scaffold and suggests it is not a potent IMPDH inhibitor, which can be a desirable property for applications where off-target IMPDH inhibition is to be avoided [1].

IMPDH2 Inhibition
Class-level inference
IC50 > 100,000 nM
Negligible IMPDH2 inhibition; suitable for studies requiring off-target avoidance of guanine nucleotide biosynthesis.
Data to verify; class-level implication from mouse IMPDH2 assay.
IMPDH Inhibition Immunosuppression Antiviral Research

Physicochemical Properties

Key physicochemical parameters for 2-(1H-imidazol-5-yl)-1H-perimidine have been computationally predicted and reported. These include a density of 1.4±0.1 g/cm³, a boiling point of 600.0±32.0 °C, and a LogP of 1.24 . While not unique, these values provide a reliable foundation for solubility, formulation, and purification method development, differentiating it from analogs with less favorable or less well-characterized properties.

Physicochemical Profile
Data to verify
Density 1.4±0.1 g/cm³
Boiling Point 600.0±32.0 °C
LogP 1.24
vs. 2,3-dihydro analog: density 1.3±0.1 g/cm³, BP 632.3±54.0 °C
Predicted properties support formulation and purification method development.
Computational predictions; experimental confirmation advised.
Physicochemical Properties Synthetic Chemistry Formulation

Research Applications of 2-(1H-imidazol-5-yl)-1H-perimidine


Base Excision Repair: Polymerase Beta vs. Lambda

The compound's distinct IC50 values for Pol β and Pol λ (10.2 µM and 11.5 µM, respectively) make it a valuable tool for in vitro studies aiming to differentiate the functions of these two polymerases in DNA repair pathways. Its use can help delineate the specific contribution of Pol λ in cellular processes where Pol β is also present [1].

Chemical Probes for Non-IMPDH2 Nucleotide Targets

Given its very weak inhibition of IMPDH2 (IC50 > 100 µM), 2-(1H-imidazol-5-yl)-1H-perimidine is well-suited as a scaffold for developing chemical probes that must avoid interfering with de novo guanine nucleotide synthesis. This 'negative selectivity' is a critical attribute for studies focused on other nucleotide metabolic enzymes or pathways [1].

Metal-Organic Complex Synthesis

The compound's stable physicochemical properties and the presence of both perimidine and imidazole nitrogen donors make it a promising ligand for the synthesis of novel coordination complexes. The reported structural data (density, LogP) aids in designing reaction and purification protocols, while the 1H-imidazol-5-yl group provides a specific vector for metal binding, distinct from other perimidine derivatives .

Application
Selection Property
Validation Focus
DNA repair pathway differentiation (Pol β/λ)
Modest Pol λ/Pol β selectivity
Confirm differential inhibition in BER assays
Nucleotide metabolism probe design
Negligible IMPDH2 inhibition
Assess off-target guanine synthesis interference
Coordination complex synthesis
Dual nitrogen-donor scaffold (perimidine + imidazole)
Evaluate metal-binding stoichiometry and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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